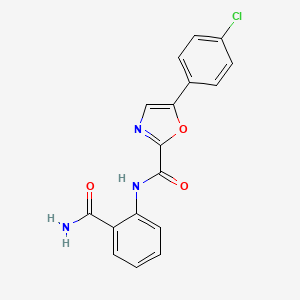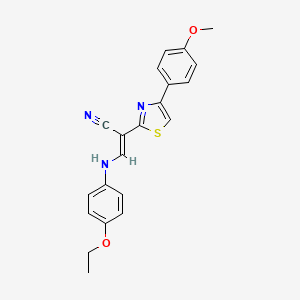
N-(2-carbamoylphenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide, also known as CCDC106, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Oxazoles, including compounds structurally related to N-(2-carbamoylphenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide, are used as masked forms of activated carboxylic acids, enabling the synthesis of macrocyclic lactones and macrolides through photooxygenation reactions. This method facilitates the construction of complex molecular architectures, highlighting the utility of oxazoles in synthetic organic chemistry (Wasserman, Gambale, & Pulwer, 1981).
Medicinal Chemistry Applications
- Research has demonstrated the application of oxazole derivatives in the development of antimicrobial agents. A clubbed quinazolinone and 4-thiazolidinone compound series, including structures related to the target molecule, showed in vitro antibacterial and antifungal activities, indicating the potential for these compounds to serve as templates for new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Material Science Applications
- In material science, the incorporation of oxazole units into polymers has been explored to improve their thermal and mechanical properties. For instance, novel aromatic polyamides containing oxazolyl structures exhibit high thermal stability and good solubility in organic solvents, making them suitable for high-performance material applications (Akutsu et al., 1998).
Mecanismo De Acción
Target of Action
It is known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
Carbamoylimidazolium salts, which may be structurally related to this compound, are known to act as efficient n,n-disubstituted carbamoylating reagents . They react with amines, thiols, phenols/alcohols, and carboxylic acids in high yields .
Biochemical Pathways
Boronic acids and their esters are known to undergo hydrolysis, a process that can be influenced by the substituents in the aromatic ring and the ph of the environment .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . This could potentially affect their bioavailability.
Result of Action
The hydrolysis of boronic acids and their esters could potentially lead to changes in the chemical environment .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINOEAJAZPJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2841090.png)
![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)

![[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride](/img/structure/B2841099.png)


![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2841104.png)



![N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2841109.png)

